N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKHUNHOARFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is bacterial strains, specifically Pseudomonas syringae pv. actinidiae . This bacterium is a plant pathogen that can cause significant economic losses in crop yield and quality.
Biochemical Pathways
It is known that the compound has a significant inhibitory effect on the growth of certain bacterial strains. This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their inability to proliferate.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. This makes it potentially useful as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and spectroscopic differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Reactivity and Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., triazole-thiones with 2,4-difluorophenyl groups in ). Fluorine’s electron-withdrawing nature could also modulate electronic density on the thiadiazole ring, affecting interactions with biological targets. Benzodioxole-carboxamide moieties (common in the target compound and ) contribute to enhanced aromatic stacking and solubility profiles compared to simpler phenyl or alkyl substituents .
Spectroscopic Signatures :
- The absence of C=O stretches in triazole-thiones contrasts with the target compound’s amide C=O band (~1670–1682 cm⁻¹), a critical marker for distinguishing carboxamide derivatives from tautomeric thiols.
- C=S vibrations (~1240–1255 cm⁻¹) are consistent across thiadiazole and triazole derivatives, confirming the stability of the sulfur-containing heterocycles .
Synthetic Pathways :
- Analogs like those in are synthesized via S-alkylation of thiadiazole-thiol intermediates with α-halogenated ketones, a route that could theoretically apply to the target compound. In contrast, triazole-thiones are derived from cyclization of hydrazinecarbothioamides under basic conditions.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR identifies aromatic protons, methylene bridges, and sulfur-containing groups (e.g., sulfanyl substituents) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentration ranges. Use standardized protocols with internal controls (e.g., reference inhibitors) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorobenzyl) to isolate substituent effects .
- Solubility factors : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability in vitro .
What strategies are employed to establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Systematic substituent variation : Modify the sulfanyl group (e.g., alkyl vs. aryl) or benzodioxole substituents to assess antimicrobial or anticancer potency .
- Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate structural changes with activity .
- Computational docking : Predict binding affinities to prioritize synthesis of high-potential analogs .
What methodologies optimize sulfanyl group substitution in thiadiazole derivatives?
Q. Advanced
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance reactivity of thiols .
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., amide groups) during substitution to avoid side reactions .
- Reaction monitoring : Employ HPLC to track intermediate formation and optimize reaction time .
How does the compound’s stability vary under different pH/temperature conditions?
Q. Advanced
- pH stability : Assess degradation via accelerated studies (e.g., 40°C, pH 1–13 for 48 hours). The sulfanyl group may oxidize to sulfones under acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage conditions (e.g., refrigeration for long-term stability) .
How can computational methods predict biological targets?
Q. Advanced
- Molecular docking : Use software (e.g., AutoDock) to simulate interactions with targets like kinase enzymes. PubChem data (CID structures) provide baseline conformations .
- Pharmacophore modeling : Identify essential motifs (e.g., benzodioxole for π-π stacking) to prioritize targets in virtual screens .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, narrowing down plausible biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
